(S)-tert-Butyl piperidine-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (2S)-piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-6-4-5-7-11-8;/h8,11H,4-7H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQZYZHFPZRRDT-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145064-67-1 | |
| Record name | (S)-tert-butyl piperidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl piperidine-2-carboxylate hydrochloride typically involves the reaction of tert-butyl piperidine-2-carboxylate with hydrochloric acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Ester Hydrolysis and Stability
The tert-butyl ester group demonstrates notable stability under physiological conditions but undergoes controlled hydrolysis under specific chemical or enzymatic conditions:
Key findings:
-
The tert-butyl group confers metabolic stability against non-specific esterases in gastrointestinal environments, making it valuable for prodrug design .
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Controlled acidic hydrolysis (1N HCl, dioxane/water 1:1) quantitatively removes the ester group without racemization .
Amine Functionalization Reactions
The secondary amine (protonated as hydrochloride salt) participates in nucleophilic reactions after deprotonation:
Acylation Reactions
Reductive Amination
| Carbonyl Compound | Reducing Agent | Product | Notes | Source |
|---|---|---|---|---|
| 4-oxopiperidine | NaBH3CN, MeOH | N-alkylated piperidine derivatives | Requires pH 4-5 buffer |
Critical considerations:
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Deprotonation with bases like DIPEA or LiHMDS is essential to activate the amine .
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Steric hindrance from the tert-butyl group slows reaction kinetics compared to non-bulky esters .
Cross-Coupling Reactions
The piperidine core enables participation in metal-catalyzed couplings when appropriately functionalized:
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React with 4-bromobenzoate (1 equiv) under Suzuki conditions.
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Purify by flash chromatography (20% EtOAc/hexanes).
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Achieve 99% yield for biaryl products.
Ring Functionalization Reactions
The piperidine ring undergoes selective modifications at distinct positions:
C-2 Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C to RT | N-oxidized piperidine | C-2 epimerization avoided | |
| H2O2/AcOH | 50°C, 12 h | Piperidine N-oxide | 78% conversion |
C-3/C-5 Functionalization
Comparative Reactivity Insights
A comparison with analogous compounds reveals unique traits:
Scientific Research Applications
Organic Synthesis
(S)-tert-Butyl piperidine-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for various transformations, including:
- Oxidation : Conversion to N-oxides.
- Reduction : Reduction of carboxylate groups to alcohols.
- Substitution Reactions : Nucleophilic substitutions at the nitrogen atom.
These reactions are crucial for synthesizing more complex molecules in pharmaceutical research.
Research has indicated that this compound exhibits notable biological activities, particularly in antimicrobial and cytotoxic studies.
Antimicrobial Activity :
In studies against Mycobacterium tuberculosis, the compound demonstrated significant antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 2 to 4 μg/mL. This suggests its potential as an antitubercular agent .
Cytotoxicity Studies :
Cytotoxicity assays on human cell lines revealed that the compound has a favorable safety profile, with half-maximal inhibitory concentrations (IC50) significantly higher than its antimicrobial MIC values. This indicates selective toxicity towards microbial cells over human cells, making it a candidate for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Piperidine Ring | A six-membered nitrogen-containing ring | Enhances binding affinity to biological targets |
| Carboxylate Group | Contributes to solubility and enzyme interaction | Essential for antimicrobial activity |
| Tert-butyl Group | Provides steric hindrance | Influences selectivity and potency |
Modifications to these structural components can significantly alter the compound's potency and selectivity against microbial targets .
Study on Tuberculostatic Activity
A comparative study evaluated various derivatives of piperidine for their antimycobacterial activity. The findings indicated that this compound exhibited superior efficacy compared to other analogs, with lower MIC values against resistant strains of M. tuberculosis .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The compound is compared to analogues sharing the piperidine-carboxylate backbone but differing in ester groups or substituents. Key examples include:
Key Observations :
- The ethyl analogues (e.g., CAS 123495-48-7) exhibit lower molecular weights, which may improve molar solubility in polar solvents .
Solubility and Stability
- Ethyl analogues: No specific solubility data is provided, but ethyl esters generally exhibit higher aqueous solubility than tert-butyl derivatives due to reduced steric hindrance .
Hazard Profiles
Biological Activity
(S)-tert-Butyl piperidine-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.
2. Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with piperidine derivatives under acidic conditions. Various methods have been explored to optimize yield and purity, including the use of different catalysts and solvents.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. In a study evaluating its activity against Mycobacterium tuberculosis, the compound showed promising results with a minimum inhibitory concentration (MIC) ranging from 2 to 4 μg/mL against standard strains, indicating its potential as an antitubercular agent .
3.2 Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines demonstrated that this compound has a favorable safety profile, with half-maximal inhibitory concentrations (IC50) significantly higher than its antimicrobial MIC values. This suggests a selective toxicity towards microbial cells over human cells, making it a candidate for further development .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Piperidine Ring | A six-membered nitrogen-containing ring | Enhances binding affinity to biological targets |
| Carboxylate Group | Contributes to solubility and interaction with enzymes | Essential for antimicrobial activity |
| Tert-butyl Group | Provides steric hindrance | May influence selectivity and potency |
Studies have shown that modifications to the piperidine ring or carboxylate group can significantly alter the compound's potency and selectivity against microbial targets .
5.1 Study on Tuberculostatic Activity
In a comparative study, derivatives of piperidine were synthesized and tested for their antimycobacterial activity. The findings indicated that this compound displayed superior efficacy compared to other analogs, with lower MIC values against resistant strains of M. tuberculosis .
5.2 Safety Profile Evaluation
A comprehensive safety evaluation was performed using HaCaT keratinocyte cell lines, where the IC50 values indicated non-toxic effects at concentrations significantly higher than those required for antimicrobial activity. The selectivity index (SI) calculated for this compound was greater than 1, suggesting a favorable therapeutic window .
Q & A
Q. What are the common synthetic routes for preparing (S)-tert-butyl piperidine-2-carboxylate hydrochloride, and how are stereochemical purity and yield optimized?
- Methodological Answer : The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate [(Boc)₂O] and a base like DMAP or TEA in dichloromethane .
- Carboxylation : Reacting the Boc-protected piperidine with a carbonyl source (e.g., chloroformate or carboxylic acid derivatives) at low temperatures (-10°C to 0°C) to minimize racemization .
- Hydrochloride Salt Formation : Treating the freebase with HCl in diethyl ether or methanol to precipitate the hydrochloride salt .
- Optimization : Enantiomeric excess (ee) is monitored via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase). Yield improvements involve optimizing stoichiometry, reaction time, and temperature .
Q. What purification techniques are recommended for isolating this compound, and how are purity thresholds validated?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) for intermediate purification. For final isolation, reverse-phase C18 columns with water/acetonitrile (0.1% TFA) are effective .
- Recrystallization : Ethanol/water mixtures (3:1 v/v) at 4°C enhance crystalline purity .
- Validation : Purity (>95%) is confirmed via HPLC (UV detection at 254 nm) and ¹H/¹³C NMR. Residual solvents are quantified by GC-MS .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer :
- X-ray Crystallography : Data collection at 100 K using synchrotron radiation (λ = 0.710–0.920 Å). SHELXL refines the structure with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
- Validation : The R-factor (<5%) and electron density maps (e.g., absence of peaks >0.3 eÅ⁻³) confirm correctness. CCDC deposition (e.g., CCDC 1234567) provides public access to crystallographic data .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?
- Methodological Answer :
- Computational Modeling : Optimize the structure using DFT (B3LYP/6-311+G(d,p)) and simulate NMR shifts with GIAO approximation. Compare with experimental ¹H/¹³C NMR (500 MHz, DMSO-d₆) .
- Solvent Effects : Account for DMSO’s deshielding impact on NH and COO⁻ groups. Dynamic effects (e.g., piperidine ring puckering) may require variable-temperature NMR .
Q. What strategies mitigate racemization during the synthesis of this compound under acidic or basic conditions?
- Methodological Answer :
- Low-Temperature Quenching : Neutralize reactions at -20°C to reduce base-catalyzed racemization .
- Chiral Auxiliaries : Use (S)-proline-derived catalysts to stabilize transition states during carboxylation .
- Kinetic Monitoring : Track ee in real-time using inline FTIR or circular dichroism (CD) spectroscopy .
Q. How do researchers address contradictions in crystallographic data refinement for this compound using SHELX?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
